Ufenamate

COX Inhibition Prodrug Pharmacology In Vitro Assay

Ufenamate (Flufenamic acid butyl ester) is an anthranilic acid-based nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class, specifically designed and developed as a lipophilic prodrug for topical treatment of inflammatory skin diseases, including acute and chronic eczema, contact dermatitis, diaper dermatitis, miliaria, and atopic dermatitis ,. Its high lipophilicity (log P = 6.7) enables efficient partitioning into the stratum corneum, achieving high local drug concentrations at the site of application while limiting systemic exposure.

Molecular Formula C18H18F3NO2
Molecular Weight 337.3 g/mol
CAS No. 67330-25-0
Cat. No. B1221363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUfenamate
CAS67330-25-0
Synonymsutyl flufenamate
ufenamate
Molecular FormulaC18H18F3NO2
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3
InChIKeyJDLSRXWHEBFHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ufenamate (CAS 67330-25-0): A Lipophilic Fenamate NSAID Prodrug Optimized for Topical Dermatological Application


Ufenamate (Flufenamic acid butyl ester) is an anthranilic acid-based nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class, specifically designed and developed as a lipophilic prodrug for topical treatment of inflammatory skin diseases, including acute and chronic eczema, contact dermatitis, diaper dermatitis, miliaria, and atopic dermatitis [1], [2]. Its high lipophilicity (log P = 6.7) enables efficient partitioning into the stratum corneum, achieving high local drug concentrations at the site of application while limiting systemic exposure [3]. Ufenamate acts as a cyclooxygenase (COX) inhibitor, reducing the synthesis of pro-inflammatory prostaglandins [4]. It is marketed in Japan as the active ingredient in Combec and Fenazol Ointment 5% [5].

Why Generic Substitution of Ufenamate Is Scientifically Unjustified: Prodrug Design and Skin-Specific Pharmacology


Direct substitution of ufenamate with its parent NSAID, flufenamic acid, or other in-class fenamates (e.g., mefenamic, tolfenamic acids) is not pharmacologically equivalent. Ufenamate functions as a butyl ester prodrug, a deliberate structural modification that imparts crucial, differentiated properties [1]. This design dramatically increases lipophilicity (log P = 6.7), fundamentally altering its physicochemical and biological profile from the parent acid [2]. This results in a distinctly different tissue distribution profile, characterized by high and sustained local retention in the skin and very low systemic absorption, which is in stark contrast to the more systemically available fenamates [3], [4]. Furthermore, the prodrug status means its intrinsic COX inhibitory activity is weaker than flufenamic acid, indicating its primary advantage lies in its optimized delivery and pharmacokinetic profile, not in superior intrinsic potency [5]. Substituting with a non-prodrug fenamate would therefore negate the designed topical targeting and alter the local versus systemic exposure profile, compromising the therapeutic intent.

Quantitative Evidence Guide for the Differentiated Selection of Ufenamate (CAS 67330-25-0)


Evidence Item 1: Ufenamate is a Weaker COX Inhibitor than Flufenamic Acid, Demonstrating Prodrug Dependency

Ufenamate (butyl flufenamate) is reported to inhibit prostaglandin E1 synthesis, but its intrinsic inhibitory activity is weaker than that of its parent compound, flufenamic acid [1]. This is a direct head-to-head comparison establishing that ufenamate acts as a prodrug, requiring in vivo hydrolysis to release the more potent flufenamic acid for full anti-inflammatory effect. This pharmacological distinction is critical for understanding its mechanism of action as a topical agent.

COX Inhibition Prodrug Pharmacology In Vitro Assay

Evidence Item 2: Ufenamate Exhibits Superior Local Skin Retention and Minimal Systemic Absorption in Preclinical Models

In vivo studies in rats demonstrate that 72 hours after topical application of 14C-labeled ufenamate ointment, percutaneous absorption through intact skin was approximately 7% of the applied dose, with a slight increase on abraded skin [1]. Critically, 95% of the absorbed drug was found to accumulate in the superficial skin layers, remaining primarily in its parent prodrug form, while concentrations in the systemic circulation were very low [1]. This high local retention is consistent with its high lipophilicity (log P=6.7) and contrasts with the expected behavior of the more polar parent acid, flufenamic acid.

Skin Penetration Pharmacokinetics Topical Drug Delivery

Evidence Item 3: Formulation in a Water-Based Vehicle Increases Ufenamate Skin Penetration by 5- to 10-Fold

A comparative in vitro skin penetration study demonstrated that delivery of ufenamate (UF) from a water-based vehicle (containing polysorbate 80) resulted in 5-fold and 10-fold higher penetration into intact and stripped skin, respectively, compared to delivery from a liquid paraffin vehicle [1]. This demonstrates that despite its high lipophilicity, ufenamate's skin penetration can be significantly enhanced through judicious formulation design.

Formulation Science Skin Penetration Topical Drug Delivery

Evidence Item 4: Ufenamate Demonstrates Modest Antiviral Activity Against SARS-CoV-2 in Cellular Assays

In vitro screening revealed that ufenamate exhibits weak inhibitory activity against SARS-CoV-2. At a concentration of 10 µM, it showed a 7.06% inhibition rate of viral viability in Caco-2 cells after 48 hours . While this activity is modest and likely not therapeutically relevant, it suggests a potential, albeit weak, antiviral effect that is not a primary mechanism of action.

Antiviral Activity SARS-CoV-2 Drug Repurposing

Targeted Application Scenarios for Ufenamate (CAS 67330-25-0) Based on Differentiated Evidence


Scenario 1: Optimizing Topical Anti-Inflammatory Formulations for Compromised Skin Barriers

For researchers developing treatments for conditions like eczema or dermatitis where the skin barrier is disrupted, ufenamate is the preferred fenamate. The evidence shows that while it is a prodrug with weaker intrinsic COX activity, its high lipophilicity (log P = 6.7) and demonstrated ability to be formulated for enhanced penetration (up to 10-fold increase with water-based vehicles) allow for targeted, high local drug concentrations in both intact and stripped skin models [1]. This is in direct contrast to the parent compound, flufenamic acid, which would have different absorption and distribution properties. The low systemic absorption profile (7% percutaneous absorption, 95% retained in skin) further reinforces its suitability for localized therapy, minimizing off-target systemic effects [2].

Scenario 2: Development of Novel Topical Drug Delivery Systems for Lipophilic Prodrugs

Ufenamate serves as an excellent model compound for studying the delivery of highly lipophilic prodrugs. Its unique properties—including its high log P value and sensitivity to vehicle choice (e.g., a 5-10x enhancement in penetration with a water-based vehicle versus liquid paraffin) [1]—make it ideal for exploring advanced formulation strategies. Research can focus on microemulsions, nanoparticles, or other systems designed to overcome the challenges of delivering water-insoluble drugs to the epidermis while maintaining high local retention [2]. The patent literature indicates a clear industrial interest in optimizing its formulation, such as in stable oil-in-water microemulsions [3].

Scenario 3: Preclinical Research into Fenamate-Class NLRP3 Inflammasome Inhibition

For investigators studying the COX-independent anti-inflammatory mechanisms of fenamates, ufenamate presents a unique tool. Research has established that fenamate NSAIDs, including flufenamic and mefenamic acids, are potent and selective inhibitors of the NLRP3 inflammasome [1]. Ufenamate, as a prodrug of flufenamic acid, offers the potential to deliver a known NLRP3 inhibitor locally to the skin. This creates an opportunity to study the relative contributions of COX inhibition versus inflammasome inhibition in dermal inflammation models, leveraging its unique prodrug and skin-targeting properties to isolate local effects from systemic ones.

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